REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[C-:11]#[N:12].[Na+]>CC#N.CCOC(C)=O.[Cu]I>[C:11]([C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2)#[N:12] |f:1.2|
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
Pd(Ph3)4
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
CuI
|
Quantity
|
0.06 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2.5 h under N2
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
The filtrate was washed with H2O, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in a small volume of CH2Cl2
|
Type
|
FILTRATION
|
Details
|
filtered through a small pad of SiO2, which
|
Type
|
WASH
|
Details
|
was washed with fresh CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C2C=CNC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |